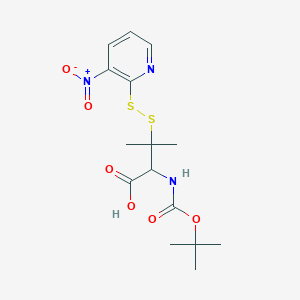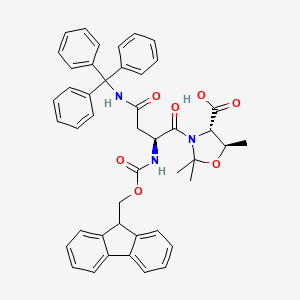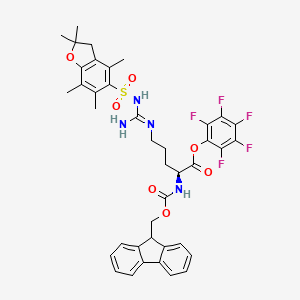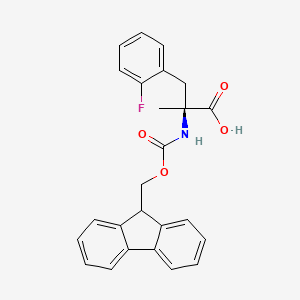
Boc-Pen(NPys)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Pen(NPys)-OH, also known as this compound, is a useful research compound. Its molecular formula is C15H21N3O6S2 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nanotechnology and Nanoparticles in Medicine
Nanoparticles, including metal oxides and other nanomaterials, have emerged as significant players in modern medicine, offering new possibilities for diagnostics, imaging, and therapy. Their unique physicochemical properties have been harnessed for targeted drug delivery, especially in cancer therapy, showcasing higher efficacy and reduced side effects compared to conventional drug delivery methods. For example, gold nanoparticles (AuNPs) have been extensively studied for their biocompatibility, easy surface modification, and unique optical properties, making them suitable for drug delivery systems and therapeutic agents in cancer treatment (Sarkar Siddique & J. Chow, 2020).
Nanoparticles in Photodynamic Therapy
In the context of photodynamic therapy (PDT), nanoparticles like titanium dioxide (TiO2), zinc oxide (ZnO), and fullerene have shown promising improvements in targeting and drug delivery. These nanoparticles enhance the efficacy of PDT by ensuring the delivery of therapeutic agents to specific sites, thus providing a targeted approach to cancer treatment (Z. Youssef et al., 2017).
Nanotoxicology and Safety Assessments
Despite the promising applications of nanoparticles in medicine, concerns regarding their potential risks to human health and the environment have prompted extensive research in nanotoxicology. Understanding the interactions between nanoparticles and biological systems is crucial for designing safe and efficient nanomaterials for medical applications. Studies have focused on elucidating the mechanisms of nanotoxicity, including oxidative stress and genotoxicity, to ensure the safety of nanoparticle use in medical applications (M. Azhdarzadeh et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Boc-Pen(NPys)-OH involves the protection of the amine group of Pen with a Boc group, followed by the addition of the NPys group to the Pen side chain. The final deprotection step removes the Boc group to yield the desired compound.", "Starting Materials": [ "Penicillamine", "Di-tert-butyl dicarbonate (Boc2O)", "2-nitrophenylsulfenyl chloride (NPys-Cl)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Tetrahydrofuran (THF)", "Triethylamine (TEA)", "Ethanol", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve Penicillamine in DMF and add DIPEA. Slowly add Boc2O and stir overnight at room temperature to protect the amine group.", "Step 2: Add NPys-Cl to the reaction mixture and stir for 2-3 hours at room temperature to add the NPys group to the Pen side chain.", "Step 3: Quench the reaction by adding acetic acid and ethanol. Purify the crude product by column chromatography using DCM/THF as the eluent.", "Step 4: Remove the Boc protecting group by stirring the purified product in TFA/DCM for 1-2 hours at room temperature.", "Step 5: Quench the reaction by adding TEA and purify the final product by column chromatography using DCM/THF as the eluent." ] } | |
Numéro CAS |
250375-03-2 |
Formule moléculaire |
C15H21N3O6S2 |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]butanoic acid |
InChI |
InChI=1S/C15H21N3O6S2/c1-14(2,3)24-13(21)17-10(12(19)20)15(4,5)26-25-11-9(18(22)23)7-6-8-16-11/h6-8,10H,1-5H3,(H,17,21)(H,19,20)/t10-/m1/s1 |
Clé InChI |
KBMFCGVAENSRSY-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |
SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |
Synonymes |
Boc-beta; beta-dimethyl-Cys(NPys)-OH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















